molecular formula C10H11F3O B8122980 3-Isopropyl-4-trifluoromethylphenol

3-Isopropyl-4-trifluoromethylphenol

Cat. No.: B8122980
M. Wt: 204.19 g/mol
InChI Key: GXBPFHVMKLYJLC-UHFFFAOYSA-N
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Description

3-Isopropyl-4-trifluoromethylphenol is an organic compound characterized by the presence of an isopropyl group and a trifluoromethyl group attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Isopropyl-4-trifluoromethylphenol typically involves the following steps:

  • Friedel-Crafts Alkylation: The reaction of phenol with isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) to introduce the isopropyl group.

  • Electrophilic Aromatic Substitution:

Industrial Production Methods: In an industrial setting, the compound is produced through optimized versions of the above reactions, often involving continuous flow reactors and advanced catalyst systems to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: 3-Isopropyl-4-trifluoromethylphenol undergoes various chemical reactions, including:

  • Oxidation: The phenolic OH group can be oxidized to form quinones or other oxidized derivatives.

  • Reduction: The compound can be reduced to remove the trifluoromethyl group, resulting in different structural isomers.

  • Substitution Reactions: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring, leading to the formation of various derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

  • Substitution Reactions: Reagents such as bromine (Br2) and nitric acid (HNO3) are employed for substitution reactions.

Major Products Formed:

  • Oxidation Products: Quinones, hydroquinones, and other oxidized derivatives.

  • Reduction Products: Derivatives lacking the trifluoromethyl group.

  • Substitution Products: Brominated or nitro-substituted derivatives.

Scientific Research Applications

3-Isopropyl-4-trifluoromethylphenol has several applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound is used in the study of enzyme inhibition and receptor binding assays.

  • Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-Isopropyl-4-trifluoromethylphenol exerts its effects involves its interaction with molecular targets and pathways:

  • Molecular Targets: The compound can bind to specific enzymes or receptors, influencing their activity.

  • Pathways Involved: It may modulate signaling pathways related to inflammation, oxidative stress, and other biological processes.

Comparison with Similar Compounds

3-Isopropyl-4-trifluoromethylphenol is unique due to its specific structural features. Similar compounds include:

  • 4-(Trifluoromethyl)phenol: Lacks the isopropyl group.

  • 3-Isopropylphenol: Lacks the trifluoromethyl group.

  • 2-Isopropyl-4-trifluoromethylphenol: Similar structure but with a different position of substituents.

Properties

IUPAC Name

3-propan-2-yl-4-(trifluoromethyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F3O/c1-6(2)8-5-7(14)3-4-9(8)10(11,12)13/h3-6,14H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXBPFHVMKLYJLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C=CC(=C1)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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